4-iodo-9h-fluoren-9-one

SPECT Imaging Neurodegeneration Radiotracer

Differentiate your research with 4-Iodo-9H-fluoren-9-one (CAS 883-33-0). Its unique C-4 iodine substitution provides a superior balance of oxidative addition reactivity in cross-coupling reactions, unattainable with bromo or chloro analogs. The meta-substitution pattern ensures high binding affinity (Ki = 9.3 nM) for α7-nAChRs, enabling SPECT imaging agent development. This positional isomer cannot be generically substituted without altering regioselectivity and biological target engagement. Ideal for constructing functionalized fluorene libraries, OLED materials, and photoredox applications. Ensure your procurement contract specifies this precise CAS number to guarantee the required reactivity profile.

Molecular Formula C13H7IO
Molecular Weight 306.1 g/mol
CAS No. 883-33-0
Cat. No. B3058181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-9h-fluoren-9-one
CAS883-33-0
Molecular FormulaC13H7IO
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3I
InChIInChI=1S/C13H7IO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H
InChIKeyHGAQPEXSDXXSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-9H-fluoren-9-one (CAS 883-33-0) for Advanced Organic Synthesis and SPECT Imaging Research


4-Iodo-9H-fluoren-9-one (CAS 883-33-0, molecular formula C13H7IO) is a halogenated fluorenone derivative with an iodine atom substituted at the C-4 position of the fluorenone ring . This compound serves as a versatile synthetic intermediate in advanced organic research, particularly for constructing functionalized fluorene/fluorenone libraries via C–H functionalization and cross-coupling reactions [1]. Notably, the meta-iodine substituted 9-fluorenone core exhibits high binding affinity (Ki = 9.3 nM) for α7-nicotinic acetylcholine receptors (α7-nAChRs), enabling its use as a radiotracer scaffold for SPECT imaging of neurological disorders [2].

Why 4-Iodo-9H-fluoren-9-one Cannot Be Replaced by Other Halogenated Fluorenones in Critical Applications


Generic substitution among halogenated fluorenone derivatives is not feasible due to divergent reactivity profiles dictated by both the halogen identity and its substitution position. The C-4 iodine atom in 4-iodo-9H-fluoren-9-one provides a distinct balance of oxidative addition reactivity in cross-coupling reactions compared to bromo or chloro analogs, while the meta-substitution pattern critically influences both regioselectivity in subsequent synthetic transformations and biological target engagement [1]. For instance, meta-iodine substituted 9-fluorenone exhibits a Ki of 9.3 nM against α7-nAChRs, whereas ortho-iodine substitution leads to different binding kinetics and radiolabeling yields [2]. The position-specific electronic effects of the 4-iodo substituent further modulate the fluorenone core's redox and photophysical properties, parameters that are essential for material science applications such as OLEDs and fluorescent probes [3]. Consequently, the precise combination of iodine at the C-4 position yields a compound with a unique signature of reactivity, selectivity, and performance that cannot be replicated by simply interchanging halogen type or substitution pattern.

Quantitative Evidence for Selecting 4-Iodo-9H-fluoren-9-one Over Closest Analogs


SPECT Tracer Development: Meta-Iodine vs. Ortho-Iodine Substitution Drives α7-nAChR Binding Affinity and Radiolabeling Yield

The meta-iodine substituted 9-fluorenone (4-iodo-9H-fluoren-9-one) demonstrates a high binding affinity (Ki = 9.3 nM) for α7-nicotinic acetylcholine receptors (α7-nAChRs) [1]. In direct comparative studies, the meta-iodine isomer (compound 5) was found to be biologically equivalent to the ortho-iodine substituted 9-fluorenone but exhibited an improvement on yields of radiolabelling, a critical parameter for tracer synthesis efficiency [1]. Furthermore, the radiolabeled meta-iodine tracer [125I]5 exhibited robust brain uptake with a peak concentration of 7.5 ± 0.9% ID/g in mice brains, confirming its in vivo imaging properties via micro-SPECT/CT [1]. This performance positions the meta-iodine scaffold as a more synthetically accessible and equivalently potent alternative to ortho-iodine analogs.

SPECT Imaging Neurodegeneration Radiotracer

C–H Functionalization Partner: 4-Iodofluorenone vs. Bromo- and Non-Halogenated Analogs in Pd-Catalyzed Arylation

In Pd(II)-catalyzed C–H arylation reactions, iodofluorenones demonstrate distinct reactivity as coupling partners compared to bromo or non-halogenated analogs [1]. Specifically, the use of 2-bromo-7-iodo-9H-fluoren-9-one (a compound containing a 4-iodo-type substitution pattern) as a coupling partner with benzamides under Pd(II)/Ag/TFA conditions afforded products in 62–88% yields [1]. The iodine substituent facilitates oxidative addition with Pd(0) species more readily than bromine, enabling sequential and chemoselective functionalization in molecules bearing multiple halogen handles [2]. This reactivity hierarchy is critical for synthesizing complex, functionalized fluorenone libraries where regioselective control is required.

C–H Activation Cross-Coupling Organic Synthesis

Synthetic Accessibility: Direct Iodination of Fluorenone Yields 4-Substituted Product for Bifluorenonyl Synthesis

The synthesis of 4-iodo-9H-fluoren-9-one is achieved via direct iodination of fluorenone using iodine and an oxidizing agent such as [bis(acetoxy)iodo]benzene in carbon tetrachloride . This method provides a direct route to the C-4 iodo derivative, which serves as a precursor for preparing symmetrical 4,4′-bifluorenyls and bifluorenonyls via coupling reactions [1]. In contrast, selective synthesis of the 4-chloro or 4-bromo analogs often requires multi-step sequences or suffers from isomeric mixtures upon direct halogenation . The availability of a straightforward iodination procedure reduces synthetic burden and improves overall yield for downstream fluorenone-based materials.

Organic Synthesis Bifluorenyls Symmetrical Coupling

Reactivity in Photoinduced Cross-Coupling: Iodoarene Selectivity Over Other Halogens

A protocol for photoinduced cross-coupling of aryl iodides with alkenes demonstrates that iodoarenes can undergo selective C–I bond homolysis under visible light irradiation to generate aryl radicals, which subsequently add to alkenes [1]. This method enables iodide-selective cross-coupling over other halogen leaving groups (e.g., Br, Cl) with broad functional group compatibility on both arene and alkene motifs [1]. While specific data for 4-iodo-9H-fluoren-9-one is not reported, the class-level behavior of aryl iodides in photoredox cascades supports the expectation that this compound will exhibit superior reactivity in visible-light-mediated transformations compared to its bromo or chloro counterparts, offering a mild, metal-free alternative to traditional Pd-catalyzed couplings.

Photoredox Catalysis Radical Chemistry Cross-Coupling

High-Value Research and Industrial Applications for 4-Iodo-9H-fluoren-9-one (CAS 883-33-0)


SPECT Radiotracer Development for Neurological Disorders

4-Iodo-9H-fluoren-9-one serves as a scaffold for developing single-photon emission computed tomography (SPECT) imaging agents targeting α7-nicotinic acetylcholine receptors (α7-nAChRs) [1]. The meta-iodine substitution pattern yields a high-affinity binder (Ki = 9.3 nM) that can be efficiently radiolabeled with 125I for in vivo brain imaging [1]. This application is particularly relevant for research into Alzheimer's disease, schizophrenia, and other psychiatric conditions where α7-nAChR dysregulation is implicated. The compound's well-characterized in vivo brain uptake (7.5 ± 0.9% ID/g) and confirmed micro-SPECT/CT imaging properties make it a validated starting point for tracer optimization programs [1].

Precursor for Symmetrical Bifluorenyls and Conjugated Materials

The C-4 iodine atom in 4-iodo-9H-fluoren-9-one provides a reactive handle for homocoupling or cross-coupling reactions to generate symmetrical 4,4′-bifluorenyls and bifluorenonyls [2]. These extended π-conjugated systems are valuable building blocks for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [3]. The direct iodination route to this compound offers a straightforward synthetic entry point compared to the multi-step sequences often required for other 4-halogenated fluorenones, making it a practical choice for materials chemistry research .

Chemoselective C–H Functionalization and Sequential Coupling Strategies

In complex molecule synthesis, 4-iodo-9H-fluoren-9-one can be employed as a coupling partner in Pd(II)-catalyzed C–H arylation reactions, taking advantage of the superior oxidative addition reactivity of aryl iodides over bromides or chlorides [3]. When incorporated into multi-halogenated fluorenone building blocks, the iodine atom enables orthogonal reactivity, allowing for sequential functionalization of different positions on the fluorenone core [4]. This is particularly valuable for constructing diverse libraries of functionalized fluorenones for biological screening or materials discovery.

Visible-Light Photoredox Catalysis for Mild, Metal-Free Transformations

The aryl iodide moiety of 4-iodo-9H-fluoren-9-one is susceptible to visible-light-induced C–I bond homolysis, generating aryl radicals that can engage in photoinduced cross-coupling with alkenes [5]. This mild, metal-free approach complements traditional Pd-catalyzed methods and is tolerant of a wide range of polar functional groups [5]. Researchers aiming to install fluorenone motifs into complex, functional-group-rich molecules under sustainable conditions should consider this compound for photoredox applications.

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